molecular formula C11H19NO4 B12987261 tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B12987261
M. Wt: 229.27 g/mol
InChI Key: CXJCBUGUPFVIAI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (C₁₁H₁₉NO₄, molecular weight 229.27) is a bicyclic heterocyclic compound featuring a hydroxymethyl substituent at the 4-position of the bicyclo[2.2.1]heptane scaffold. This compound is structurally characterized by a fused oxa (oxygen) and aza (nitrogen) ring system, with a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom. It serves as a versatile building block in organic synthesis, particularly in pharmaceutical research for the development of proline-derived analogs and constrained peptidomimetics .

The hydroxymethyl group enhances its reactivity in functionalization reactions, enabling applications in drug discovery, such as the synthesis of prodrugs or bioactive molecules requiring hydroxyl-directed modifications. Its stereochemical configuration (e.g., 1S or 1R) significantly influences its biological activity and synthetic utility .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-8-4-11(12,6-13)7-15-8/h8,13H,4-7H2,1-3H3

InChI Key

CXJCBUGUPFVIAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(CO2)CO

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

The synthesis often begins with simpler bicyclic precursors or amino alcohols that can be cyclized and functionalized. Common starting materials include:

  • Bicyclic amines or amino alcohols.
  • Carbonyl compounds (e.g., aldehydes or ketones) for cyclization.
  • tert-Butyl chloroformate or related reagents for esterification.

Key Synthetic Steps

Step 1: Cyclization to Form the Bicyclic Core

  • A diol or amino alcohol precursor undergoes intramolecular cyclization under acidic catalysis.
  • Catalysts such as p-toluenesulfonic acid are employed.
  • Solvents like dichloromethane or ethanol are commonly used.
  • Reaction temperature is controlled to optimize yield and stereoselectivity.

Step 2: Introduction of the tert-Butyl Ester Group

  • The carboxylate function is introduced via esterification using tert-butyl chloroformate or tert-butyl alcohol under suitable conditions.
  • This step often requires base catalysis or coupling agents to facilitate ester formation.

Step 3: Hydroxymethyl Functionalization

  • The 4-position hydroxymethyl group is introduced by selective oxidation or reduction reactions.
  • For example, oxidation of a methyl group to hydroxymethyl or reduction of an aldehyde intermediate.
  • Reagents such as sodium borohydride or PCC (pyridinium chlorochromate) may be used depending on the desired transformation.

Reaction Conditions and Optimization

  • Temperature: Typically maintained between 0°C to room temperature for sensitive steps; elevated temperatures may be used for cyclization.
  • Solvents: Dichloromethane, ethanol, or other aprotic solvents are preferred for solubility and reaction control.
  • Catalysts: Acid catalysts (p-toluenesulfonic acid), bases, or metal catalysts depending on the step.
  • Reaction time: Varies from several hours to overnight to ensure completion.

Industrial Scale Considerations

  • Continuous flow chemistry is increasingly employed to improve scalability, reaction control, and safety.
  • High-pressure reactors and advanced catalysts optimize yield and purity.
  • Process parameters such as flow rate, temperature, and pressure are finely tuned.

Comparative Data Table of Preparation Parameters

Preparation Step Reagents/Catalysts Solvent Temperature Range Notes
Cyclization p-Toluenesulfonic acid Dichloromethane 0°C to RT Controls stereochemistry and yield
Esterification tert-Butyl chloroformate, base Dichloromethane RT Forms tert-butyl ester group
Hydroxymethyl Functionalization Sodium borohydride, PCC Ethanol, DCM 0°C to RT Selective oxidation/reduction
Industrial Scale Synthesis Advanced catalysts, flow reactors Various Controlled Continuous flow enhances efficiency

Research Findings and Analysis

  • X-ray crystallography confirms the bicyclic conformation critical for biological activity and reactivity.
  • Reaction optimization studies show that acid-catalyzed cyclization yields the highest stereoselectivity.
  • Continuous flow methods reduce reaction times and improve reproducibility.
  • The hydroxymethyl group is key for hydrogen bonding interactions in biological targets, necessitating mild conditions to preserve this functionality.
  • Purification typically involves chromatographic techniques to achieve high purity suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Bicyclo[2.2.1]heptane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key References
tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 4-hydroxymethyl C₁₁H₁₉NO₄ 229.27
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 3-oxo C₁₀H₁₅NO₄ 213.23
tert-Butyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate 5-ene (unsaturated bridge) C₁₀H₁₅NO₂ 197.23
tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate No substituents C₁₀H₁₇NO₃ 199.25
tert-Butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 1-aminomethyl C₁₁H₂₀N₂O₃ 228.30

Key Observations:

  • Hydroxymethyl vs. Oxo Group: The 3-oxo derivative (C₁₀H₁₅NO₄) exhibits a planar trans-amide bond in crystallographic studies, enhancing rigidity compared to the hydroxymethyl analog, which has greater conformational flexibility .
  • Unsaturation: The 5-ene derivative (C₁₀H₁₅NO₂) introduces a double bond, reducing ring strain and altering reactivity in cycloaddition reactions .
  • Aminomethyl Derivative: The 1-aminomethyl substituent (C₁₁H₂₀N₂O₃) enables nucleophilic substitution or coupling reactions, making it valuable for peptide backbone modifications .

tert-Butyl 4-(Hydroxymethyl) Derivative:

  • Synthesized via reduction of a precursor lactone or ester using LiAlH₄, followed by Boc protection .
  • Purity: ≥95% (HPLC), commercially available in 100 mg to 1 g scales .

tert-Butyl 3-Oxo Derivative:

  • Prepared via Mitsunobu reaction from trans-4-hydroxyproline, forming a lactone intermediate .
  • Crystallizes in the monoclinic P2₁ space group, with a bicyclic envelope conformation confirmed by X-ray diffraction .

tert-Butyl 5-ene Derivative:

  • Synthesized via Diels-Alder reactions or ring-closing metathesis, with yields up to 80% .

Physicochemical and Pharmacological Properties

Table 2: Comparative Properties

Property 4-Hydroxymethyl Derivative 3-Oxo Derivative 5-ene Derivative
Solubility Moderate in DMSO, ethanol Low in water; soluble in THF High in dichloromethane
Stability Stable at 2–8°C (dry) Sensitive to base hydrolysis Air-sensitive (unsaturated bond)
Bioactivity Potential prodrug candidate (hydroxyl-directed modifications) Intermediate for azide-functionalized prolines Used in constrained peptide synthesis

Biological Activity

tert-Butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, with the CAS number 2643374-05-2, is a bicyclic compound notable for its unique structure and potential biological activity. This article synthesizes current research findings regarding its biological interactions, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bicyclic framework that includes a tert-butyl ester group, a hydroxymethyl group, and an azabicyclo heptane core. Its molecular formula is C11H19NO4C_{11}H_{19}NO_4, with a molecular weight of approximately 229.27 g/mol. The structural characteristics facilitate interactions with biological targets, particularly enzymes.

Property Value
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight229.27 g/mol
CAS Number2643374-05-2
SMILESOCC12COC(C1)CN2C(=O)OC(C)(C)C

Research indicates that this compound interacts with various enzymes, potentially acting as an inhibitor or modulator of enzymatic activity. The presence of hydroxymethyl and ester groups enhances hydrogen bonding capabilities, which may influence the binding affinity to enzyme active sites .

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, suggesting applications in drug development for conditions like Alzheimer's disease .
  • Binding Interactions: The bicyclic structure allows for efficient fitting into enzyme active sites, enhancing the likelihood of successful inhibition or modulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Neuroprotective Effects: Preliminary studies indicate that the compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease progression .
  • Enzyme Interaction Studies: Interaction studies reveal that the compound can modulate the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the brain .

Case Study 1: Neuroprotection Against Aβ-Induced Toxicity

A study assessed the protective effects of this compound on astrocytes exposed to Aβ peptides. The results showed a moderate reduction in TNF-α levels and free radicals, indicating potential anti-inflammatory properties and neuroprotection against oxidative stress .

Case Study 2: Enzyme Modulation

Another investigation focused on the compound's ability to inhibit AChE activity in vitro. Results demonstrated a dose-dependent inhibition, suggesting its potential as a therapeutic agent for cognitive enhancement or treatment of neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1-Azabicyclo[2.2.1]heptan-5-carboxylic acidBicyclic structure without hydroxymethylLacks ester functionality
Tert-butyl 3-hydroxybutanoateLinear structure with an esterSimpler structure with less steric hindrance
Tert-butyl 3-hydroxyazabicyclo[2.2.1]heptaneHydroxyl group instead of hydroxymethylDifferent functional group impacts reactivity

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